REACTION_CXSMILES
|
O[C:2]1[N:7]=[CH:6][N:5]=[C:4]([CH:8]=[N:9]O)[CH:3]=1.CN(C)C1C=CC=CC=1.O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:2]1[N:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=1
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Name
|
6-Hydroxy-pyrimidine-4-carbaldehyde oxime
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Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=NC=N1)C=NO
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for one h at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
ADDITION
|
Details
|
the mixture was poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml t-BuOMe
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1 N HCl (4×100 ml)
|
Type
|
EXTRACTION
|
Details
|
Acidic and basic aqueous layers were separately back-extracted with t-BuOMe
|
Type
|
WASH
|
Details
|
the organics again washed with 1 N HCl, saturated aqueous NaHCO3, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporator
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
eluting with 10:1 hexanes/t-BuOMe
|
Type
|
CONCENTRATION
|
Details
|
Fractions were carefully concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=N1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |